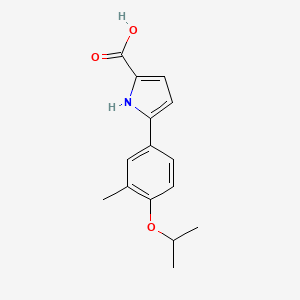
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Isopropoxy-3-methylphenylboronic acid”, also referred to as Isopropoxy-3-methylphenylboronic acid, is a compound known for its applications in organic synthesis . This white solid is characterized by its isopropoxy and methylphenylboronic acid functional groups .
Molecular Structure Analysis
The molecular formula of “4-Isopropoxy-3-methylphenylboronic acid” is C10H15BO3 . It’s characterized by its isopropoxy and methylphenylboronic acid functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxy-3-methylphenylboronic acid” are as follows :Scientific Research Applications
Catalysis and Organic Synthesis :
- Galenko et al. (2015) explored the domino reaction of 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones under metal relay catalysis, leading to 4-acylpyrrole-2-carboxylic acid derivatives. This demonstrates a method for synthesizing pyrrole derivatives, potentially including compounds similar to 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid (Galenko, Galenko, Khlebnikov, & Novikov, 2015).
Corrosion Inhibition :
- Verma et al. (2015) investigated the adsorption and inhibition effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel corrosion in 1 M HCl. This suggests that pyrrole derivatives, like 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, could have potential applications in corrosion inhibition (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).
Chemical Synthesis and Analysis :
- Ibata et al. (1992) described a reaction involving 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. This study showcases the versatility of pyrrole derivatives in chemical synthesis (Ibata, Isogami, Nakawa, Tamura, Suga, Shi, & Fujieda, 1992).
Pharmaceutical Research :
- Muchowski et al. (1985) synthesized 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives for potential anti-inflammatory and analgesic applications. This implies that 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid could have relevance in pharmaceutical research (Muchowski et al., 1985).
Safety and Hazards
Future Directions
“4-Isopropoxy-3-methylphenylboronic acid” offers a versatile platform for the introduction of isopropoxy and methylphenylboronic acid moieties into different molecules, making it a valuable tool in medicinal chemistry and chemical research . Its future directions could involve further exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-(3-methyl-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)19-14-7-4-11(8-10(14)3)12-5-6-13(16-12)15(17)18/h4-9,16H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHASIOAUEYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(N2)C(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980890.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2980891.png)



![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)
![2-[(3-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2980897.png)


![4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate](/img/structure/B2980902.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2980903.png)
![1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2980905.png)